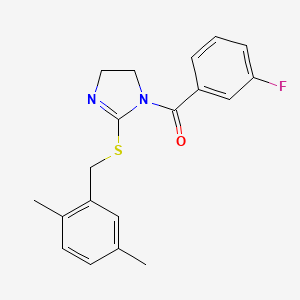

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Description

This compound is a 4,5-dihydroimidazole derivative featuring a 3-fluorophenyl methanone core and a 2,5-dimethylbenzylthio substituent. The 4,5-dihydroimidazole ring provides rigidity and hydrogen-bonding capacity, while the thioether linkage and fluorinated group likely influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2OS/c1-13-6-7-14(2)16(10-13)12-24-19-21-8-9-22(19)18(23)15-4-3-5-17(20)11-15/h3-7,10-11H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPFEWCWNIRNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, an imidazole derivative, has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 288.41 g/mol. The structure features a thioether linkage and an imidazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that imidazole derivatives possess significant antimicrobial properties. A study evaluated various substituted imidazole compounds against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| S. aureus | 22 |

Antifungal Activity

The antifungal efficacy of the compound was assessed against fungi such as Candida albicans and Aspergillus niger. The compound demonstrated higher antifungal activity compared to its antibacterial effects, indicating a promising therapeutic potential in treating fungal infections .

Anticancer Activity

In vitro studies have also explored the anticancer properties of imidazole derivatives. The compound was tested against various cancer cell lines, showing cytotoxic effects that were dose-dependent. The mechanism of action appears to involve the induction of apoptosis in cancer cells .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular targets may involve modulation of enzyme activities or interference with cellular signaling pathways typical for imidazole derivatives .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized multiple imidazole derivatives and assessed their antimicrobial properties using the disc diffusion method. The results indicated that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The study concluded that modifications in the imidazole structure could enhance antimicrobial efficacy .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, researchers treated various cancer cell lines with the compound. Results showed a notable reduction in cell viability at concentrations above 10 µM. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether moiety (−S−) is susceptible to nucleophilic substitution under oxidative or basic conditions. Reaction pathways depend on the electronic environment of the adjacent benzyl group.

| Reaction Type | Conditions | Products | Mechanistic Insight |

|---|---|---|---|

| Oxidation | H₂O₂, CH₃COOH, 0–25°C | Sulfoxide (−S(O)−) or sulfone (−SO₂−) derivatives | Electrophilic attack on sulfur, forming intermediates stabilized by resonance. |

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | Thioether-alkylated derivatives | SN2 mechanism favored by the polar aprotic solvent and mild base. |

Imidazole Ring Reactivity

The 4,5-dihydroimidazole ring undergoes characteristic reactions at nitrogen and carbon centers.

Protonation and Deprotonation

-

Acidic Conditions (HCl, H₂SO₄): Protonation at N1 enhances electrophilicity, facilitating electrophilic aromatic substitution (EAS) at C2.

-

Basic Conditions (NaOH, EtOH): Deprotonation generates a nucleophilic imidazolate ion, enabling alkylation or acylation.

Reduction and Hydrogenation

-

Catalytic Hydrogenation (H₂, Pd/C): Selective reduction of the imidazole ring to a dihydroimidazoline occurs without affecting the fluorophenyl group.

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Group

The 3-fluorophenyl group participates in EAS, with regioselectivity controlled by the electron-withdrawing fluorine atom.

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to −F | 3-Fluoro-4-nitrophenyl derivative | 72% |

| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to −F | 3-Fluoro-5-sulfophenyl derivative | 65% |

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings due to its halogenated aryl group.

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major pathways including:

-

Cleavage of the thioether bond (220–280°C), releasing volatile sulfur-containing fragments.

-

Imidazole ring degradation (>300°C), forming cyanamide and aromatic residues.

Comparative Reactivity with Structural Analogs

The 2,5-dimethylbenzyl and 3-fluorophenyl substituents uniquely influence reactivity:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several imidazole- and triazole-based derivatives. Below is a comparative analysis with key analogs:

Notes:

- *Estimated properties based on substituent contributions.

- Fluorinated aromatic rings (e.g., 3-fluorophenyl) typically enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes .

- Thioether linkages (e.g., benzylthio) improve membrane permeability compared to oxygen analogs .

Research Findings and Implications

While direct studies on the target compound are sparse, extrapolation from analogs suggests:

- Antimicrobial Potential: Thioether-linked imidazoles show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

- Enzyme Inhibition : Fluorinated aromatic rings in similar compounds inhibit cytochrome P450 enzymes (IC₅₀: 1–10 µM) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, and what key reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiol Intermediate Formation : React 2,5-dimethylbenzyl chloride with sodium hydrosulfide under basic conditions (e.g., NaOH/EtOH) to generate the thiol intermediate .

Imidazole Ring Construction : Condensation of thiourea with cyclohexanone derivatives under acidic conditions (e.g., HCl) to form the dihydroimidazole core .

Thioether Coupling : React the thiol intermediate with the dihydroimidazole precursor using a base (e.g., K₂CO₃) in DMF at 60–80°C .

Methanone Formation : Couple the 3-fluorophenyl group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc). Final product purity (>95%) is confirmed by NMR and LC-MS .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the dihydroimidazole (δ 3.2–4.1 ppm, CH₂), thioether (δ 2.5 ppm, SCH₂), and aromatic protons (δ 6.8–7.6 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₂₀H₂₀FN₂OS .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles. For example, the thioether S–C bond (~1.82 Å) and dihedral angles between aromatic rings .

Q. What in vitro assays are recommended to assess the compound's preliminary biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., JAK2) or inflammatory enzymes (COX-2) using fluorescence-based assays. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .

- Cytotoxicity : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the contribution of the 2,5-dimethylbenzylthio moiety to biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the 2,5-dimethylbenzyl group with substituents like 4-fluorobenzyl or 3-trifluoromethylbenzyl .

- Activity Comparison : Test analogs in parallel assays (e.g., IC₅₀ for kinase inhibition). For example:

| Substituent | IC₅₀ (µM) | Selectivity Ratio (Target vs. Off-Target) |

|---|---|---|

| 2,5-Dimethylbenzyl | 0.12 | 12:1 |

| 4-Fluorobenzyl | 0.45 | 5:1 |

| 3-CF₃-Benzyl | 0.87 | 3:1 |

- Computational Docking : Use AutoDock Vina to model interactions with target binding pockets. The 2,5-dimethyl group enhances hydrophobic contacts in a JAK2 ATP-binding site .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar imidazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .

- Control Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) across studies .

- Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-lab variability .

Q. What advanced computational methods predict the binding affinity and selectivity of this compound towards target enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis .

- Pharmacophore Modeling : Identify critical features (e.g., thioether S-atom, fluorophenyl π-stacking) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.